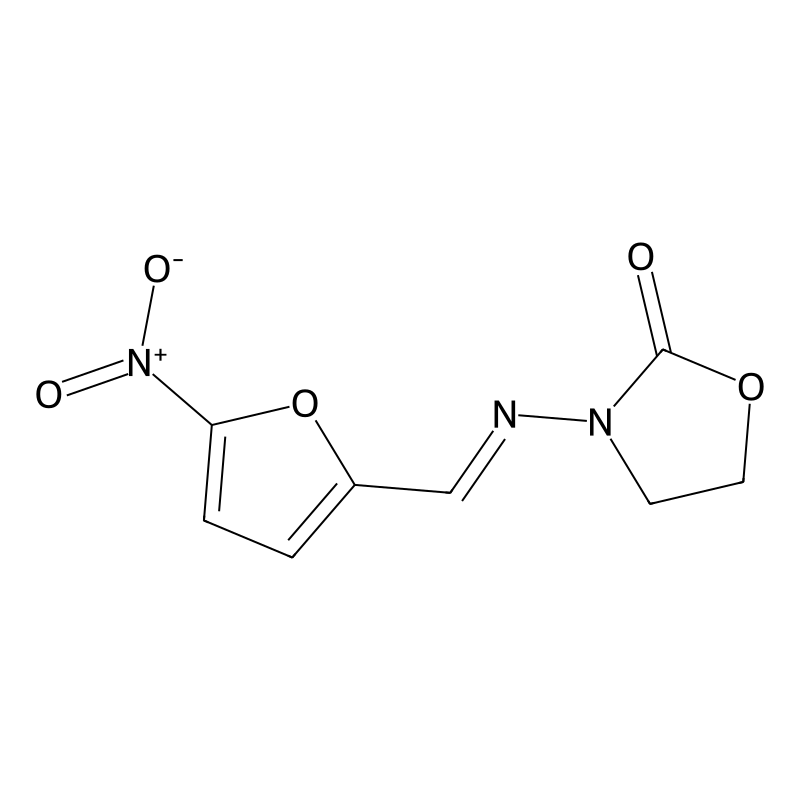

Furazolidone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3.64e-01 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Furazolidone (CAS 67-45-8) is a synthetic nitrofuran derivative characterized by its broad-spectrum antimicrobial activity and its role as a critical analytical marker precursor. In procurement contexts, it is primarily sourced either as an active pharmaceutical ingredient (API) for gastrointestinal research—specifically targeting Helicobacter pylori—or as a reference standard for food safety diagnostics[1]. Unlike many conventional antibiotics, furazolidone operates via DNA cross-linking and monoamine oxidase (MAO) inhibition, mechanisms that severely limit bacterial resistance development [2]. Because the parent compound rapidly metabolizes in vivo into the highly stable, protein-bound 3-amino-2-oxazolidinone (AOZ), furazolidone and its deuterated analogs are indispensable for calibrating LC-MS/MS and ELISA workflows designed to detect illegal nitrofuran residues in agricultural and aquaculture supply chains [1].

References

- [1] Plakas et al., 'Residue Depletion of Nitrofuran Drugs and Their Tissue-Bound Metabolites in Channel Catfish.' Journal of Agricultural and Food Chemistry, 2008.

- [2] Kwon et al., 'Furazolidone- and Nitrofurantoin-Resistant Helicobacter pylori: Prevalence and Role of Genes Involved in Metronidazole Resistance.' Antimicrobial Agents and Chemotherapy, 1999.

Substituting furazolidone with other nitrofurans or standard antimicrobials fundamentally compromises both therapeutic models and analytical assays. In clinical and veterinary research, replacing furazolidone with the closely related nitrofurantoin fails because nitrofurantoin is rapidly absorbed and excreted, with 25-40% of the dose appearing unchanged in urine and negligible tissue penetration, making it strictly a urinary tract agent[1]. Furazolidone, conversely, maintains effective concentrations in the gastrointestinal tract, which is mandatory for targeting H. pylori or enteritis. Furthermore, substituting furazolidone with first-line agents like metronidazole in H. pylori eradication models is increasingly unviable; metronidazole faces global resistance rates exceeding 50%, whereas furazolidone resistance remains exceptionally low (often <2%) due to its unique multi-target mechanism [2]. In analytical contexts, substituting furazolidone with furaltadone or nitrofurazone is impossible because each nitrofuran generates a distinct, non-cross-reactive side-chain metabolite (AOZ for furazolidone, AMOZ for furaltadone), requiring exact compound matching for regulatory compliance [3].

References

- [1] Conklin J.D., 'The Pharmacokinetics of Nitrofurantoin and its Related Bioavailability.' Antibiotics and Chemotherapy, 1978.

- [2] Kwon et al., 'Furazolidone- and Nitrofurantoin-Resistant Helicobacter pylori: Prevalence and Role of Genes Involved in Metronidazole Resistance.' Antimicrobial Agents and Chemotherapy, 1999.

- [3] Chu et al., 'Determinations of Residual Furazolidone and Its Metabolite, 3-Amino-2-oxazolidinone (AOZ), in Fish Feeds by HPLC-UV and LC-MS/MS, Respectively.' Journal of Agricultural and Food Chemistry, 2007.

Superior Susceptibility Profile in H. pylori Eradication Models

In comparative in vitro evaluations of H. pylori clinical isolates, furazolidone demonstrates near-universal efficacy compared to standard therapies. Across 431 clinical isolates, 52% exhibited resistance to metronidazole, whereas only 1.6% (7 of 431) showed resistance to furazolidone, requiring a minimum inhibitory concentration (MIC) of 4 μg/mL [1]. This massive discrepancy in resistance acquisition makes furazolidone a critical component in salvage therapies and quadruple regimens where metronidazole or clarithromycin fail.

| Evidence Dimension | H. pylori Clinical Isolate Resistance Rate |

| Target Compound Data | 1.6% resistance (Furazolidone) |

| Comparator Or Baseline | 52% resistance (Metronidazole) |

| Quantified Difference | 32.5-fold reduction in bacterial resistance rate. |

| Conditions | In vitro susceptibility testing of 431 clinical H. pylori isolates. |

Buyers formulating experimental or regional H. pylori eradication regimens must select furazolidone over metronidazole to bypass high population-level resistance.

Pharmacokinetic Suitability for Gastrointestinal Targeting

The procurement of nitrofurans must be strictly guided by their pharmacokinetic distribution. Nitrofurantoin is rapidly metabolized and excreted by the kidneys, with peak blood concentrations remaining below 1 μg/mL and negligible tissue penetration, confining its utility entirely to the urinary tract [1]. Furazolidone, however, acts locally within the gastrointestinal tract and achieves relevant tissue concentrations before being metabolized into protein-bound residues[2].

| Evidence Dimension | Primary Site of Action / Excretion Profile |

| Target Compound Data | Retained in GI tract; forms stable tissue-bound residues (AOZ). |

| Comparator Or Baseline | Nitrofurantoin (25-40% excreted unchanged in urine; blood concentration <1 μg/mL). |

| Quantified Difference | Nitrofurantoin is entirely diverted to urine, whereas furazolidone provides sustained GI exposure. |

| Conditions | In vivo pharmacokinetic distribution and metabolism tracking. |

Researchers and formulators targeting enteric pathogens or systemic tissue models cannot substitute furazolidone with nitrofurantoin, despite their structural similarity.

Unmatched Potency in Monoamine Oxidase (MAO) Inhibition

Beyond its antimicrobial properties, furazolidone's biotransformation yields metabolites with profound neurological target interactions. When pig hepatocytes were exposed to the side-chains of different nitrofurans, the furazolidone metabolite (AOZ) inhibited monoamine oxidase (MAO) with an IC50 of 0.5 μM. In stark contrast, the furaltadone metabolite (AMOZ) required a concentration of 3.7 mM to achieve the same inhibition[1].

| Evidence Dimension | MAO Inhibition (IC50) |

| Target Compound Data | 0.5 μM (Furazolidone side-chain AOZ) |

| Comparator Or Baseline | 3.7 mM (Furaltadone side-chain AMOZ) |

| Quantified Difference | Furazolidone's metabolite is 7,400 times more potent at inhibiting MAO. |

| Conditions | Pig hepatocyte incubation with isolated nitrofuran side-chains. |

For pharmacological research requiring MAO inhibition or studying nitrofuran toxicity mechanisms, furazolidone provides a drastically more potent response than furaltadone.

Stability of Marker Metabolite for Analytical Recovery

For regulatory compliance testing, the parent furazolidone compound depletes rapidly, falling below detection limits of 1 ng/g within 96 hours in biological matrices. However, its protein-bound metabolite, AOZ, remains highly stable and measurable for up to 56 days post-exposure, with peak tissue-bound levels reaching 33.7 ng/g [1]. This necessitates the procurement of furazolidone and AOZ standards to achieve reliable recovery rates (95.6–102.8%) in modern LC-MS/MS and time-resolved fluorescence immunochromatography assays [2].

| Evidence Dimension | Detectable Lifespan in Biological Matrix |

| Target Compound Data | Up to 56 days (AOZ metabolite) |

| Comparator Or Baseline | <4 days (Intact parent furazolidone) |

| Quantified Difference | >14-fold increase in detection window using the AOZ metabolite. |

| Conditions | In vivo residue depletion tracking in channel catfish muscle. |

Analytical laboratories must procure furazolidone and AOZ standards rather than relying on parent-compound testing to avoid false negatives in food safety audits.

Calibration Standards for Food Safety and Regulatory Compliance

Because furazolidone is banned in food-producing animals across major global markets, analytical laboratories must procure high-purity furazolidone and its metabolite AOZ to calibrate LC-MS/MS and ELISA equipment. The extreme stability of the AOZ metabolite (detectable for over 56 days) makes it the mandatory regulatory marker for detecting illegal aquaculture and poultry treatments [1].

Formulation of Quadruple Therapies for Resistant H. pylori

In regions where H. pylori exhibits >50% resistance to metronidazole and increasing resistance to clarithromycin, furazolidone is procured as a critical active pharmaceutical ingredient for rescue regimens. Its near-zero resistance profile allows it to be combined with bismuth, tetracycline, and a proton pump inhibitor to achieve eradication rates exceeding 90% in clinical trials[2].

Anti-Leukemic (AML) Apoptosis Research

Furazolidone is increasingly sourced for oncology research due to its off-target MAO inhibition and ability to upregulate the tumor suppressor protein p53. It is utilized in in vitro assays to induce apoptosis in acute myeloid leukemia (AML) cell lines (such as Kasumi-1 and NB4), inhibiting AML1-ETO transformed cells with an IC50 of approximately 12.7 μM.

References

- [1] Plakas et al., 'Residue Depletion of Nitrofuran Drugs and Their Tissue-Bound Metabolites in Channel Catfish.' Journal of Agricultural and Food Chemistry, 2008.

- [2] Fakheri et al., 'Furazolidone-Based Quadruple Therapy for Eradication of Helicobacter pylori Infection in Peptic Ulcer Disease.' Nursing and Midwifery Studies, 2014.

Purity

Physical Description

Solid

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow= -0.04

Odor

Decomposition

Appearance

Melting Point

255 °C

MP: 254-256 °C (decomposes)

MP: 275 °C (decomp)

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 51 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 49 of 51 companies with hazard statement code(s):;

H341 (10.2%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H361 (87.76%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

Furazolidone is used for the specific and symptomatic treatment of diarrhea and enteritis caused by susceptible bacteria or protozoa.

Furazolidone ... often is prescribed /to treat giardiasis in/ children because the drug is available in a pleasant liquid formulation. ... Furazolidone is the only drug currently approved by the US FDA for treatment of giardiasis.

Pharmacology

Furazolidone is a nitrofuran antimicrobial agent used in the treatment of diarrhea or enteritis caused by bacteria or protozoan infections. Furazolidone is also active in treating typhoid fever, cholera and salmonella infections.

MeSH Pharmacological Classification

ATC Code

G01 - Gynecological antiinfectives and antiseptics

G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids

G01AX - Other antiinfectives and antiseptics

G01AX06 - Furazolidone

Mechanism of Action

We are studying the development of unilateral malformations. Several chemicals elicit right sided limb defects both in vivo and in vitro. For example, nitroheterocyclics such as furazolidone (FZ) induce asymmetric defects in rat embryos in vitro. Potential mechanisms include asymmetric drug delivery; intrinsic difference between the cells of the left and right limbs; physiological asymmetry (e.g. in tissue oxygen), secondary to another primary asymmetry (e.g. in limb vasculature). In one series of experiments, we have investigated the role of an asymmetry in drug delivery and/or tissue oxygen. 10.3 days embryonic age rat embryos were explanted and cultured for two hours to allow 'recovery'. Embryos were then exteriorised (removal from yolk sac and amnion, retaining intact circulation) and cultured in the presence of 20 uM FZ with 5% O2 for 24h. The assumption was that exteriorisation would abolish any drug delivery or tissue oxygen asymmetry, by direct embryonic exposure to the medium. As previously described, FZ induced right sided defects (limb, eye and fore-brain) in 42% of intact yolk sac embryos. In contrast, exposure of exteriorised embryos to FZ induced a 34% incidence of abnormalities which were identical, but exclusively left sided. The results do not support a simple hypothesis that asymmetric drug delivery or tissue oxygen levels are responsible for the unilateral defects. We are investigating two potential explanations: a) Exteriorisation specifically reverses limb bud susceptibility, b) A secondary asymmetry e.g. mitochondrial maturity is altered by exteriorisation which then acts to invert the limb response. In a second series of experiments, we have also investigated a possible primary asymmetry in the development of the limb vasculature, using whole mount in situ hybridisation with a probe specific for early endothelial cell precursors (flk-1). The results are being analysed using confocal microscopy to image the limb vascular architecture.

Vapor Pressure

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

After a single oral dose of 100 mg/kg body weight to rats, only 3% of the dose was recovered in the feces as unmetabolized compound.

Metabolism Metabolites

In vitro metabolism of furazolidone by milk xanthine oxidase and rat liver homogenate yielded approximately equal amounts (30%) of 2,3-dihydro-3-cyano-methyl-2-hydroxyl-5-nitro-1a,2-di(2-oxo-oxazolidine-3-yl)imi nomethylfuro(2,3b)furan, and 3-(4-cyano-2-oxobutyl-lideneamino)-2-oxazolidone. The latter was also isolated from the urine of rabbits given on oral dose of furazolidone.

Furazolidone is an antimicrobial compound used in human and veterinary medicine. The aim of this investigation was to determine its genotoxic capacity in vitro and in vivo. We used the human lymphocyte culture system to detect the effect of 2.0, 4.0, 6.0, 8.0, or 10.0 ug/ml, and the mouse bone marrow assay to determine the effect of 8.6, 30.0, or 75.0 mg/kg furazolidone. In both systems we determined the frequency of sister-chromatid exchanges (SCE), the cell proliferation kinetics (CPK), and the mitotic index (MI). The in vitro results showed a significant SCE increase starting from the second dose tested and a CPK and MI decrease starting from the third dose. The in vivo results showed a SCE increase with the two high doses tested, but no significant modification was found in the CPK and MI with the three doses tested in the experiment.

In vitro metabolism of furazolidone (N-(5-nitro-2-furfuryliden)-3-amino-2-oxazolidone) was investigated by using milk xanthine oxidase and rat liver 9000 g supernatant. A new type of reduction product was isolated as 1 of the main metabolites from the incubation mixture and it was tentatively identified as 2,3-dihydro-3-cyanomethyl-2-hydroxyl-5-nitro-1a,2-di(2-oxo-oxazolidin-3-yl)imino methyl-furo(2,3-b)furan. The formation of N-(5-amino-2-furfurylidene)-3-amino-2-oxazolidone as a minor metabolite of nitrofuran in a milk xanthine oxidase system was demonstrated. The aminofuran derivative was easily degraded by milk xanthine oxidase under aerobic, but not anaerobic, conditions. The degradation appears to be due to superoxide anion radicals, hydroxy radicals and/or singlet O2, which are produced in this enzyme system. (Furazolidone, an antibacterial nitrofuran widely used as a veterinary medicine, was mutagenic in Escherichia coli WP2 and Salmonella typhimurium TA100 and tumorigenic in rats).

Wikipedia

Drug Warnings

Nausea and vomiting are the most common side effects of oral furazolidone therapy; abdominal pain and diarrhea occasionally occur. These effects can be minimized or eliminated by reducing dosage or discontinuing the drug.

Hypersensitivity reactions to oral furazolidone have occurred in a small number of patients and generally subside with discontinuance of the drug. Hypersensitivity reactions include a fall in blood pressure, angioedema, fever, arthralgia, urticaria, and a vesicular or morbilliform rash. Erythema multiforme, pulmonary infiltration, and pulmonary eosinophilia also have been reported and may be due to hypersensitivity.

Headache and malaise occur occasionally with oral furazolidone therapy and can be minimized or eliminated by reducing dosage or discontinuing the drug. Following oral furazolidone administration, hypoglycemia, agranulocytosis, and, in one patient, partial deafness and dizziness have also been reported. Rarely, some patients receiving oral furazolidone experience a disulfiram-like reaction to alcohol. Polyneuritis and hemolytic anemia (in patients with glucose-6-phosphate dehydrogenase deficiency and in neonates) also have been reported rarely.

For more Drug Warnings (Complete) data for FURAZOLIDONE (6 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Veterinary Drug -> ANTIMICROBIAL_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

General Manufacturing Information

Carcinogenic potential

First produced in 1953 as a veterinary medicinal and feed additive

Analytic Laboratory Methods

Interactions

Dates

2: Shahrokhian S, Naderi L, Ghalkhani M. Modified glassy carbon electrodes based

3: Alam MI, Paget T, Elkordy AA. Formulation and advantages of furazolidone in

4: Martínez-Puchol S, Gomes C, Pons MJ, Ruiz-Roldán L, Torrents de la Peña A,

5: Yu Q, Fang W, Zhu N, Zheng X, Na R, Liu B, Meng L, Li Z, Li Q, Li X.

6: Sun Y, Tang S, Xiao X. The Effect of GADD45a on Furazolidone-Induced S-Phase

7: Talebi Bezmin Abadi A. Furazolidone and Helicobacter pylori Treatment. Middle

8: Mokhtare M, Hosseini V, Tirgar Fakheri H, Maleki I, Taghvaei T, Valizadeh SM,

9: Deng S, Tang S, Zhang S, Zhang C, Wang C, Zhou Y, Dai C, Xiao X. Furazolidone

10: Shan H, Wei J, Zhang M, Lin L, Yan R, Zhu Y, Zhang R. Calreticulin is

11: Passos SR, Rodrigues Tde A, Madureira AP, Giunchetti RC, Zanini MS. Clinical

12: Hosseini V, Mokhtare M, Gholami M, Taghvaei T, Maleki I, Valizadeh M, Bari Z,

13: Zhang Y, Gao W, Cheng H, Zhang X, Hu F. Tetracycline- and

14: Xie Y, Zhu Y, Zhou H, Lu ZF, Yang Z, Shu X, Guo XB, Fan HZ, Tang JH, Zeng XP,

15: Hajaghamohammadi A, Safiabadi Tali SH, Samimi R, Oveisi S, Kazemifar AM. Low

16: Liu X, Cheng H, Gao W, Dong X, Hu F. [Efficacy and safety of 14-day

17: Lü Z, Xie Y, Lü N, Zhou H, Liu Z, Zhu X, Chen Y, He X, Liu D, Ma J. [Efficacy

18: Jester EL, Abraham A, Wang Y, El Said KR, Plakas SM. Performance evaluation

19: Yin K, Zhang W, Chen L. Pyoverdine secreted by Pseudomonas aeruginosa as a

20: Sun Y, Tang S, Jin X, Zhang C, Zhao W, Xiao X. Involvement of the p38 MAPK